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Compound of Interest

Compound Name:
4-fluoro-3-iodo-2H-indazol-6-

amine

CAS No.: 885522-62-3

Cat. No.: B3293744

Get Quote

Executive Summary: The "Heavy" Advantage
In drug discovery, identifying the halogen position on an indazole core is crucial for Structure-

Activity Relationship (SAR) studies. Iodo-amino-indazoles exhibit a distinct MS profile

compared to their chloro- and bromo- counterparts.

While Chloro- and Bromo-indazoles rely on isotopic patterns for identification, Iodo-indazoles

rely on mass defect and bond lability. The C-I bond is significantly weaker than C-Br or C-Cl,

leading to a "fragile" fragmentation pathway where iodine loss often competes with or precedes

the characteristic indazole ring opening (RDA).

Performance Matrix: Iodo vs. Alternatives[1]
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Feature Iodo-Amino-Indazole
Bromo-Amino-

Indazole

Chloro-Amino-

Indazole

Isotope Pattern
Monoisotopic (Single

peak)

Doublet (~1:1 ratio,

)

Doublet (~3:1 ratio,

)

Mass Defect

Negative (High mass

defect, shifts to lower

fractional mass)

Moderate Positive

C-X Bond Energy Weak (~65 kcal/mol)
Medium (~81

kcal/mol)
Strong (~95 kcal/mol)

Primary Fragment

[M+H - I]

or [M+H - HI]

(De-iodination

dominates)

Mixed: Ring cleavage

& [M+H - Br]

Ring Cleavage (HCN

loss) dominates; Cl

retained

In-Source Frag.
High Risk (Iodine falls

off in source)
Low Risk Minimal Risk

Technical Deep Dive: Fragmentation Mechanics
The "Fragile" C-I Bond Mechanism
The fragmentation of iodo-amino-indazoles under Electrospray Ionization (ESI-MS/MS) is

governed by the competition between homolytic cleavage of the iodine and heterolytic

cleavage of the pyrazole ring.

Iodine Loss (The Dominant Pathway): Due to the low Bond Dissociation Energy (BDE) of the

C-I bond, the collision-induced dissociation (CID) energy required to eject the iodine atom is

often lower than that required to shatter the aromatic ring. This results in a prominent [M+H -

I]

radical cation or [M+H - HI]

cation.
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Indazole Ring Opening (The Diagnostic Pathway): The characteristic "fingerprint" of an

indazole is the loss of HCN (27 Da) or N

(28 Da). In iodo-compounds, this pathway is often secondary to iodine loss, whereas in
chloro-compounds, it is the primary pathway.

Comparative Fragmentation Pathways
The following diagram illustrates the divergent pathways for Iodo- vs. Chloro-indazoles.

[M+H]+ Precursor
(Halo-Amino-Indazole)

Path A (Weak C-X):
Loss of I• or HI

(Dominant in Iodo)

 Low CE (Iodo)

Path B (Stable C-X):
Retro-Diels-Alder / HCN Loss

(Dominant in Chloro)

 High CE (Chloro/Bromo)

[M+H - I]•+
De-iodinated Core

Secondary Fragmentation
(Loss of NH3 / HCN)

 High CE

[M+H - HCN]+
Distorted Ring (Halogen Retained)

Click to download full resolution via product page

Figure 1: Divergent fragmentation logic. Iodo-analogs favor Path A (Halogen loss) due to weak

BDE, while Chloro-analogs favor Path B (Ring cleavage) due to strong C-Cl bonds.

Experimental Validation Protocol
To validate the structure of an iodo-amino-indazole, you cannot rely on a single scan. You must

employ a Self-Validating Energy Ramp protocol to distinguish the labile iodine from the stable

core.
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Protocol: Step-by-Step ESI-MS/MS Characterization
Objective: Differentiate 4-, 5-, 6-, or 7-iodo isomers and confirm iodine presence without

isotopic aid.

Materials:

Instrument: Q-TOF or Orbitrap (High Resolution is preferred for mass defect analysis).

Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

Workflow:

Soft Ionization Check (Source Optimization):

Setting: Set Source Temperature < 300°C and Fragmentor Voltage low (e.g., 80V).

Rationale: Iodo-indazoles suffer from in-source fragmentation. If you see a large peak at

[M-I], your source is too harsh. You must see the intact [M+H]+ to confirm the molecular

weight.

The "Energy Ladder" Experiment:

Acquire MS/MS spectra at three distinct Collision Energies (CE).

Low CE (10-15 eV): Look for the precursor [M+H]+ survival. Minimal fragmentation

expected.

Medium CE (20-30 eV):

Iodo-Indazole:[1][2] Dominant peak should be [M+H - I] or [M+H - HI].

Chloro-Indazole: Dominant peak should be [M+H - HCN].

High CE (40+ eV): Complete pulverization. Look for the "Amino-Indazole Core" ions (m/z

~134 for unsubstituted amino-indazole) to confirm the scaffold.

Neutral Loss Scan (Triple Quadrupole Only):
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Set a Neutral Loss scan for 127 Da (Iodine radical) or 128 Da (HI).

Result: Only Iodo-precursors will appear. This filters out biological matrix noise effectively.

Analytical Data Reference
Use this table to interpret your spectral data.

Table 1: Diagnostic Ions and Energetics

Fragment Ion
m/z Transition
(approx)

Origin
Relative
Abundance
(Iodo)

Relative
Abundance
(Chloro)

Precursor [M+H]+ Molecular Ion High (Low CE)
High (Low/Med

CE)

De-Halogenated [M+H - X]+ Loss of Halogen
100% (Base

Peak)
< 10%

Ring Cleavage 1 [M+H - HCN]+ Pyrazole opening 20-40%
100% (Base

Peak)

Ring Cleavage 2 [M+H - NH3]+ Amino group loss
< 10% (unless

alkylated)
< 10%

Double Loss
[M+H - X -

HCN]+
Core breakdown High (High CE)

Medium (High

CE)

Differentiation of Isomers (Regiochemistry)
Distinguishing where the iodine is (e.g., 5-iodo vs 6-iodo) is difficult by MS alone. However,

Ortho-effects can provide clues:

4-Iodo-5-amino: If the iodine and amino groups are adjacent (ortho), you may see a unique

cyclic dehydration or loss of NH2-I (uncommon but possible) due to proximity effects, or

enhanced loss of HI compared to non-adjacent isomers.

N-Iodo: If the iodine is on the Nitrogen (rare/unstable), it will leave immediately in the source

(very labile).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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